molecular formula C20H16F2N2O3 B2466835 N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034255-88-2

N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No. B2466835
CAS RN: 2034255-88-2
M. Wt: 370.356
InChI Key: VVRWNIXOYUABEJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a carboxamide, a pyridine, and a phenyl group. The presence of these groups suggests that it could have a variety of chemical properties and potential uses .

Scientific Research Applications

Organic Synthesis and Methodology Development

Research into compounds structurally related to N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide often focuses on synthetic methodologies that can be applied to the development of new pharmaceutical agents or materials. For example, studies on the synthesis of dihydropyrimidine derivatives and their applications in drug development highlight the significance of such compounds in generating novel therapeutic agents with potential antihypertensive, antimicrobial, and antineoplastic properties (Rovnyak et al., 1992; Banerjee et al., 2002; Jadhav et al., 2017).

Pharmacological Potential

The pharmacological potential of compounds bearing resemblance to N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is another area of interest. Research indicates that modifications to the dihydropyridine core can result in significant bioactive properties, including kinase inhibition and antiepileptic effects, suggesting potential applications in the treatment of various diseases (Schroeder et al., 2009; Bonacorso et al., 2015).

Structural Analysis and Characterization

Structural analysis and characterization of similar compounds provide insights into the molecular conformations, stability, and interactions of these molecules. Studies have used crystallography and spectroscopic methods to elucidate the structures of related compounds, aiding in the understanding of their chemical behavior and potential applications (Zhong et al., 2010; Pourayoubi et al., 2011).

Safety and Hazards

Safety data sheets for similar compounds, such as 2,6-Difluorobenzyl bromide, provide information on hazards, safe handling, and first aid measures .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c1-27-18-10-19(25)24(13-6-3-2-4-7-13)12-15(18)20(26)23-11-14-16(21)8-5-9-17(14)22/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRWNIXOYUABEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

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